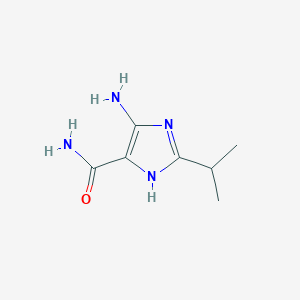

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Overview

Description

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C7H12N4O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of isopropylamine with 4-cyanoimidazole under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce amine-substituted imidazoles.

Scientific Research Applications

Pharmaceutical Development

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide serves as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. Its unique structure allows for modifications that enhance drug efficacy and specificity. Research indicates that compounds derived from this imidazole derivative have shown potential in treating conditions such as diabetes and cardiovascular diseases due to their ability to modulate enzyme activity involved in metabolic pathways .

Case Study: Anticancer Activity

In studies evaluating anticancer properties, derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a synthesized compound exhibited an IC50 value of 15.67 µM against C6 glioma cells and 58.33 µM against HepG2 liver cancer cells, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20g | C6 | 15.67 ± 2.52 |

| HepG2 | 58.33 ± 2.89 | |

| Cisplatin | C6 | 23.0 ± 1.73 |

| HepG2 | 46.67 ± 7.64 |

Biochemical Research

This compound is utilized in biochemical research to investigate enzyme activity and protein interactions . Its role as a biochemical probe allows researchers to gain insights into cellular processes and identify potential therapeutic targets for drug development .

Example: Enzyme Inhibition Studies

Studies have shown that derivatives can selectively inhibit enzymes involved in critical metabolic pathways, thus providing a basis for developing new therapeutics aimed at specific diseases.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in developing agrochemicals , including herbicides and fungicides. Its effectiveness in improving crop yield and resistance to pests has been documented, making it a candidate for sustainable agricultural practices .

Case Study: Herbicide Development

Research has indicated that formulations containing this compound exhibit enhanced herbicidal activity compared to traditional agents, leading to increased crop productivity while minimizing environmental impact.

Material Science

The compound is also applied in the field of material science , particularly in the formulation of advanced materials such as coatings and polymers. The unique chemical properties of this imidazole derivative contribute to improved durability and performance of materials used in various industrial applications .

Example: Coating Formulations

Studies demonstrate that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, making it suitable for high-performance applications.

Diagnostic Tools

Emerging research suggests that this compound may play a role in the development of diagnostic assays , particularly for detecting specific biomarkers in medical testing. Its ability to form stable complexes with biomolecules enhances the accuracy and reliability of diagnostic tests .

Case Study: Biomarker Detection

Recent studies have explored the use of derivatives in assays designed to detect biomarkers associated with diseases such as cancer, improving early detection rates and patient outcomes.

Mechanism of Action

The mechanism of action of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

5-Amino-4-imidazolecarboxamide: Another imidazole derivative with similar chemical properties and applications.

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A related compound used in metabolic research and known for its role in activating AMP-activated protein kinase (AMPK).

Uniqueness

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 2-position enhances its stability and reactivity compared to other imidazole derivatives.

Biological Activity

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (commonly referred to as AICAR) is a compound with significant biological activity, particularly in the modulation of metabolic pathways through its interaction with AMP-activated protein kinase (AMPK). This article synthesizes existing research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 168.2 g/mol. The compound features an imidazole ring, which is essential for its biological activity, particularly in mimicking adenosine monophosphate (AMP) and activating AMPK pathways .

Target Interaction

The primary mechanism of action for this compound involves its activation of AMPK, a crucial regulator of cellular energy homeostasis. By mimicking AMP, it promotes the phosphorylation of downstream targets involved in various metabolic processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Energy Metabolism : Activation of AMPK leads to enhanced glucose uptake and fatty acid oxidation, thereby improving energy metabolism in cells.

- Cell Signaling : It influences signaling pathways that govern cell growth and apoptosis, making it a potential candidate for cancer research.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Activation of AMPK : This activation has been shown to enhance energy metabolism at low doses in animal models.

- Gene Expression Modulation : The compound can alter the expression levels of genes involved in metabolic regulation.

Therapeutic Potential

This compound has been explored for its therapeutic potential in various fields:

- Cardiovascular Health : It has been studied for its protective effects against cardiac ischemic injury due to its role in enhancing metabolic pathways.

- Cancer Treatment : The modulation of AMPK activity suggests potential applications in cancer therapy by inhibiting tumor growth through energy deprivation mechanisms.

Animal Models

In studies involving animal models, varying dosages of this compound have yielded different effects on metabolic parameters:

- At low doses, significant activation of AMPK was observed, leading to increased glucose uptake and improved metabolic profiles .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound | Activation of AMPK | Therapeutic Applications |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AICAR) | Yes | Cardiovascular protection |

| 5-Amino-1,2,3-triazole-4-carboxamide | Moderate | Antiparasitic properties |

| 5-Aminoimidazole | Low | Limited metabolic effects |

Properties

IUPAC Name |

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLQQHDKJCDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458649 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227078-19-5 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.